molecular formula C11H9BrO B8681193 2-Naphthol, 6-bromo-1-methyl- CAS No. 16667-01-9

2-Naphthol, 6-bromo-1-methyl-

Cat. No. B8681193
M. Wt: 237.09 g/mol
InChI Key: YNZVWWALVATSDE-UHFFFAOYSA-N
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Patent
US06599925B2

Procedure details

6-Bromo-1-[(dimethylamino)methyl]-2-naphthyl acetate hydrochloride (6.4 g, 0.0179 mol) was stirred in ethanol (250 mL). Sodium borohydride (3.0 g, 0.078 mol) was added portion-wise. The mixture was heated at reflux for 2 hours, then cooled to room temperature and water (100 mL) was added. The mixture was stirred for ½ hour then acidified with 2N hydrochloric acid. The ethanol was evaporated and the mixture was extracted with ethyl acetate. The extracts were washed with 2N hydrochloric acid, then with water, dried over anhydrous magnesium sulfate and solvent evaporated to give the title compound as a solid, mp 127-129° C. 1HNMR (500 MHz, DMSO-d6): δ9.66 (s, 1H), 8.01 (s, 1H), 7.80 (d, 1H, J=9.2 Hz), 7.60 (d, 1H, J=8.7 Hz), 7.53 (d, 1H, J-9.0 Hz), 7.19 (d, 1H, J=8.9 Hz), 2.80 (s, 6H), and 2.39 ppm (s, 3H). Elemental Analysis for C11H9BrO: Calculated: C, 55.72; H, 3.83; N, 0.00. Found: C, 55.81; H, 3.82; N, 0.00.
Name
6-Bromo-1-[(dimethylamino)methyl]-2-naphthyl acetate hydrochloride
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C([O:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Br:16])[CH:12]=2)[C:7]=1[CH2:17]N(C)C)(=O)C.[BH4-].[Na+].O.Cl>C(O)C>[Br:16][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[C:7]([CH3:17])=[C:6]([OH:5])[CH:15]=[CH:14]2 |f:0.1,2.3|

Inputs

Step One
Name
6-Bromo-1-[(dimethylamino)methyl]-2-naphthyl acetate hydrochloride
Quantity
6.4 g
Type
reactant
Smiles
Cl.C(C)(=O)OC1=C(C2=CC=C(C=C2C=C1)Br)CN(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for ½ hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with 2N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over anhydrous magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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